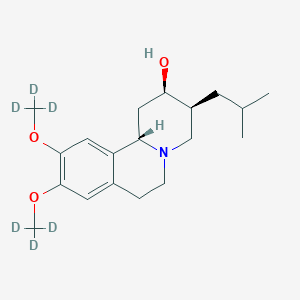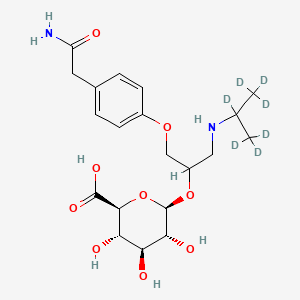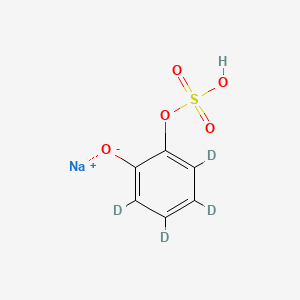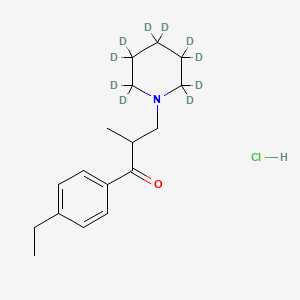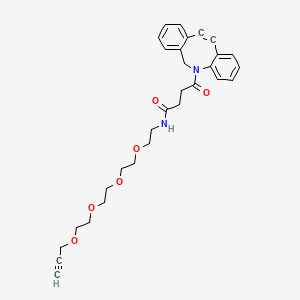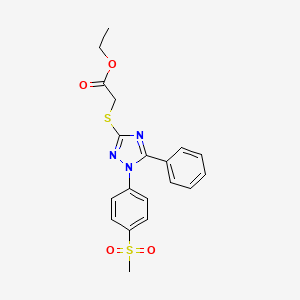
Cox-2-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2-IN-8 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. Cyclooxygenase-2 inhibitors have gained significant attention due to their potential therapeutic applications in reducing inflammation and pain without the gastrointestinal side effects associated with non-selective cyclooxygenase inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-8 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is often synthesized through a series of coupling reactions.
Functionalization: The core structure is then functionalized with specific substituents to enhance its selectivity and potency as a COX-2 inhibitor. This step may involve reactions such as alkylation, acylation, or sulfonation under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2-IN-8 can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the core structure, potentially enhancing its selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of COX-2 inhibitors and to develop new analogs with improved properties.
Biology: this compound is employed in biological studies to investigate the role of COX-2 in various physiological and pathological processes, such as inflammation and cancer.
Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases, pain, and cancer. It is also used in preclinical studies to evaluate the efficacy and safety of new COX-2 inhibitors.
Industry: this compound is utilized in the pharmaceutical industry for the development of new anti-inflammatory drugs with reduced side effects.
Wirkmechanismus
Cox-2-IN-8 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. Cyclooxygenase-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting cyclooxygenase-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the binding of this compound to the active site of cyclooxygenase-2, preventing the enzyme from catalyzing the conversion of arachidonic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Etoricoxib: A selective cyclooxygenase-2 inhibitor with similar therapeutic applications.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness
Cox-2-IN-8 is unique in its specific structural features and functional groups that confer high selectivity and potency as a cyclooxygenase-2 inhibitor. Compared to other similar compounds, this compound may offer advantages in terms of reduced side effects, improved efficacy, and better pharmacokinetic properties.
Eigenschaften
Molekularformel |
C19H19N3O4S2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
ethyl 2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-26-17(23)13-27-19-20-18(14-7-5-4-6-8-14)22(21-19)15-9-11-16(12-10-15)28(2,24)25/h4-12H,3,13H2,1-2H3 |
InChI-Schlüssel |
GXKBPWSKHYUACD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


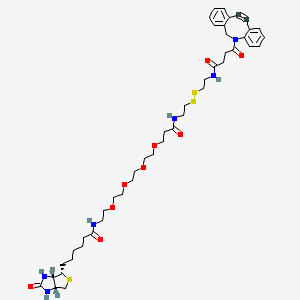
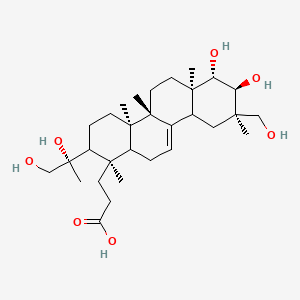
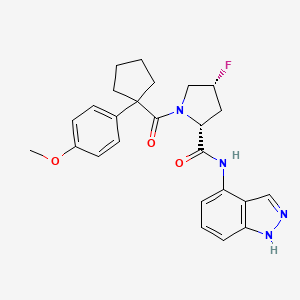
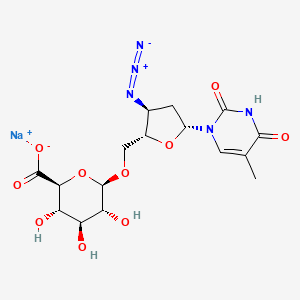
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
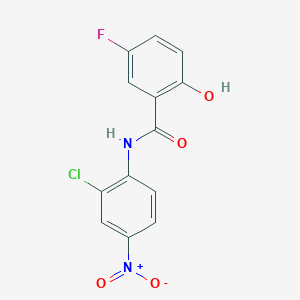
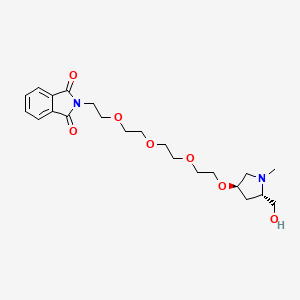
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
